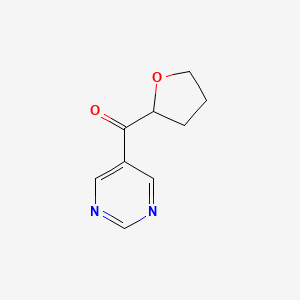

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone

Description

Historical Context of Pyrimidine-Tetrahydrofuran Hybrid Scaffolds

The strategic fusion of pyrimidine and tetrahydrofuran units emerged from decades of research into nucleoside analogues and heterocyclic pharmacophores. Early work in the 2000s explored carbocyclic purine-pyrimidine hybrids to address instability issues in natural glycosidic bonds, as demonstrated by carbocyclic nucleosides designed to resist enzymatic degradation. These efforts laid the groundwork for incorporating non-sugar oxygenated rings like tetrahydrofuran, which combine conformational rigidity with improved metabolic stability.

A pivotal advancement occurred with the development of [5+1] and [4+2] cycloaddition strategies, enabling efficient assembly of polysubstituted pyrimidine cores. For instance, ZnBr₂-catalyzed annulation reactions using enamidines and orthoesters provided access to tetrasubstituted pyrimidines, while copper-mediated tandem reactions expanded the diversity of accessible hybrid structures. The integration of tetrahydrofuran motifs gained traction due to their ability to modulate electronic properties and participate in hydrogen-bonding interactions, critical for biomolecular recognition.

Role in Modern Medicinal Chemistry and Drug Discovery

Pyrimidine-tetrahydrofuran hybrids occupy a strategic niche in kinase inhibitor development and epigenetic drug discovery. The tetrahydrofuran moiety’s electron-rich oxygen atom enhances solubility and serves as a hydrogen-bond acceptor, complementing the pyrimidine ring’s capacity for π-π stacking and metal coordination. This dual functionality is exemplified in Aurora kinase inhibitors, where 4-aminopyrimidine derivatives synthesized in tetrahydrofuran solvents showed enhanced yield and purity profiles.

Recent synthetic breakthroughs, such as lithium hexamethyldisilazide-mediated cyclizations in tetrahydrofuran, have enabled the preparation of 5-benzyl-2,6-diphenyl-4-aminopyrimidines with 90% efficiency. These methods highlight the scaffold’s adaptability to diverse reaction conditions, including microwave-assisted and ultrasound-promoted protocols that reduce reaction times from hours to minutes. Furthermore, the compound’s SMILES notation (O=C(c1cncnc1)C1CCCO1) reveals a planar pyrimidine carbonyl group adjacent to a puckered tetrahydrofuran ring, creating a stereoelectronically dynamic framework for structure-activity relationship studies.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

oxolan-2-yl(pyrimidin-5-yl)methanone |

InChI |

InChI=1S/C9H10N2O2/c12-9(8-2-1-3-13-8)7-4-10-6-11-5-7/h4-6,8H,1-3H2 |

InChI Key |

KNXVLTIKHVQKLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through strategic coupling and substitution reactions:

Suzuki-Miyaura Cross-Coupling

The pyrimidine ring undergoes palladium-catalyzed coupling with boronic acids. For example:

Reaction :

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone + Arylboronic acid → 5-Aryl-substituted derivative

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates substitutions at specific positions:

-

Chlorine Displacement : Reacts with amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, THF) to form amino-pyrimidine derivatives .

-

Methoxy Group Introduction : Treatment with NaOMe in methanol replaces chlorine with methoxy groups .

Ketone Modifications

The methanone group participates in:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

-

Grignard Reactions : Reacts with organomagnesium halides to form tertiary alcohols.

Oxidation Reactions

The tetrahydrofuran moiety can be oxidized to γ-lactone using RuO₄ or MnO₂, though this may compromise ring stability .

Comparative Reactivity Data

The table below summarizes reaction outcomes for this compound:

Mechanistic Insights

-

Coupling Reactions : Palladium catalysts facilitate oxidative addition of the pyrimidine halide, followed by transmetallation with boronic acids and reductive elimination.

-

Substitution Reactions : The pyrimidine’s C5 position is highly electrophilic due to adjacent nitrogen atoms, favoring SNAr mechanisms with soft nucleophiles (e.g., amines) .

Challenges and Limitations

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds allows it to serve as a lead compound in the development of new drugs targeting various diseases:

- Anticancer Activity : Research has shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives demonstrated their efficacy against human breast cancer cell lines (MCF-7) using sulforhodamine B assays . Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone could be explored for similar anticancer activities.

- Antimicrobial Properties : The compound's ability to interact with microbial targets suggests potential applications in developing antimicrobial agents. Compounds with similar structures have shown promising antifungal and antibacterial activities .

Agrochemical Applications

This compound also holds promise in the agrochemical sector:

Insecticidal and Fungicidal Activities

Recent studies have highlighted the potential of pyrimidine derivatives as insecticides and fungicides. Compounds designed with similar scaffolds have demonstrated effective insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda, as well as antifungal activity against various plant pathogens . This suggests that this compound could be synthesized and tested for these applications.

Synthesis Routes

The synthesis of this compound can be approached through various organic reactions, including:

- Condensation Reactions : Utilizing starting materials that contain both pyrimidine and tetrahydrofuran moieties can yield this compound through controlled condensation reactions.

- Functional Group Transformations : The ketone functionality allows for further derivatization, potentially leading to a library of compounds with varied biological activities.

Versatility in Synthesis

The versatility of pyrimidin-based compounds in synthetic pathways makes them ideal candidates for further modifications, which can enhance their biological properties or tailor them for specific applications in drug discovery.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrimidine derivatives, emphasizing their biological activities:

Mechanism of Action

The mechanism of action of Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioxo-Substituted Pyrimidinones

Compounds such as 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone () and (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone () feature a thioxo (C=S) group at the 2-position of the pyrimidine ring. This substitution increases hydrogen-bonding capacity and electron-withdrawing effects, which may enhance interactions with biological targets. For instance, dihydropyrimidin-2(1H)-thiones exhibit notable antibacterial and antifungal activities .

Piperazine- and Piperidine-Functionalized Derivatives

Compounds like (3-fluoroazetidin-1-yl)(1-{4-[4-fluorophenyl]pyrimidin-5-yl}piperidin-4-yl)methanone () and (4-fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone () incorporate nitrogen-rich heterocycles (piperazine/piperidine) linked to the pyrimidine core. These groups often improve solubility and enable interactions with central nervous system targets, as seen in neuropharmacological applications . The tetrahydrofuran group in Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone offers a less basic but more lipophilic alternative, which could influence blood-brain barrier penetration .

Fluorophenyl-Substituted Analogs

The compound (4-fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone () highlights the role of fluorinated aryl groups in enhancing bioavailability and binding affinity through hydrophobic and electron-withdrawing effects. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability. This compound, while lacking fluorine, compensates with the tetrahydrofuran oxygen, which may participate in hydrogen bonding .

Spiro and Fused-Ring Systems

Complex derivatives like (8-oxa-2-azaspiro[4.5]decan-2-yl)(2-{[(1S)-1-(pyrazin-2-yl)ethyl]amino}pyrimidin-5-yl)methanone () incorporate spiro architectures, which can confer conformational rigidity and selectivity for specific targets.

Structural and Functional Comparison Table

Biological Activity

Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted at the 5-position with a tetrahydrofuran moiety, along with a ketone functional group. The molecular formula is with a molecular weight of approximately 176.22 g/mol. The presence of both pyrimidine and tetrahydrofuran groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including:

- Condensation Reactions : Utilizing pyrimidine derivatives and tetrahydrofuran intermediates.

- Cyclization Methods : Involving the formation of the tetrahydrofuran ring from suitable precursors.

- Functional Group Modifications : To enhance biological activity or solubility.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, modifications to 5-fluorouracil (5-FU) by incorporating tetrahydrofuran rings have shown enhanced cytotoxicity against pancreatic cancer cell lines such as MiaPaCa-2 and BxPC-3 . These findings suggest that the structural features of this compound could also contribute to its anticancer potential.

Antiviral Activity

Research on pyrimidine derivatives has demonstrated their effectiveness in inhibiting viral replication. For example, certain pyrimidine analogs have been shown to interfere with the replication mechanisms of retroviruses, suggesting that this compound may possess similar antiviral properties . The mechanism typically involves the inhibition of viral enzymes or interference with nucleic acid synthesis.

Antimicrobial Properties

The compound's biological profile may extend to antimicrobial activity as well. Studies on related compounds reveal that modifications in the pyrimidine structure can lead to enhanced activity against bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on modified 5-FU analogs revealed that introducing a tetrahydrofuran moiety significantly increased cytotoxicity in cancer cell lines, suggesting a promising avenue for further exploration with this compound .

- Antiviral Mechanisms : Research into the degradation pathways of antiviral drugs has identified similar structural motifs that enhance stability and efficacy under physiological conditions, which could be applicable to this compound .

- Metabolic Stability : Studies indicate that the incorporation of heterocyclic systems in drug design improves metabolic stability while maintaining biological activity, which is crucial for therapeutic effectiveness .

Data Table: Biological Activity Overview

Q & A

What are the optimized synthetic routes for Pyrimidin-5-yl(tetrahydrofuran-2-yl)methanone, and how can reaction conditions influence yield and purity?

Basic Research Question

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrimidine derivative may react with tetrahydrofuran-2-carbonyl chloride under basic conditions (e.g., NaH in THF) to form the methanone linkage . Key factors include:

- Temperature : Reflux conditions (~80°C in EtOH) improve reaction completion but may require extended time (e.g., 40 hours) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) ensures high purity (>95%) .

- Yield Optimization : Excess tetrahydrofuran derivatives (3:1 molar ratio) and controlled pH (neutral to weakly basic) minimize side products .

Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Basic Research Question

Characterization combines spectroscopic and chromatographic methods:

- NMR : ¹H NMR (DMSO-d6) shows pyrimidine protons at δ 8.5–9.0 ppm (singlet for H-2 and H-4) and tetrahydrofuranyl protons at δ 1.8–2.2 ppm (multiplet) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>98%) with retention times ~12–14 minutes .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry (e.g., confirmation of the methanone linkage geometry) .

How is the biological activity of this compound evaluated in kinase inhibition studies?

Advanced Research Question

Mechanistic studies often focus on cyclin-dependent kinase (CDK) inhibition:

- In Vitro Assays : CDK2/4/6 inhibition is measured via ATP-competitive binding assays (IC50 values <100 nM reported for analogs like R-547) .

- Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., HCT-116 colon cancer) is assessed via MTT assays, with EC50 values correlated to CDK inhibition .

- In Vivo Validation : Xenograft models (e.g., murine tumor models) evaluate pharmacokinetics (oral bioavailability >50%) and dose-dependent tumor regression .

What structural modifications enhance the therapeutic potential of this compound derivatives?

Advanced Research Question

Key modifications include:

- Pyrimidine Substitution : Introducing amino or methylthio groups at the 4-position improves CDK selectivity (e.g., R-547 derivatives show >100-fold selectivity for CDK1 over CDK7) .

- Tetrahydrofuran Optimization : Replacing tetrahydrofuran with tetrahydropyran increases metabolic stability (t½ >6 hours in liver microsomes) .

- Methanone Linker Replacement : Substituting methanone with amide groups reduces cytotoxicity in normal cells while retaining antitumor efficacy .

How can contradictory data on solubility and bioactivity be resolved for this compound?

Advanced Research Question

Discrepancies often arise from synthesis or assay conditions:

- Solubility Issues : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) to improve aqueous solubility (>1 mg/mL) for in vivo studies .

- Bioactivity Variability : Standardize cell culture conditions (e.g., serum-free media for kinase assays) to minimize off-target effects .

- Crystallinity Effects : Amorphous solid dispersions (e.g., with polyvinylpyrrolidone) enhance dissolution rates and reproducibility in pharmacokinetic studies .

What computational methods predict the binding affinity of this compound to CDKs?

Advanced Research Question

Molecular modeling approaches include:

- Docking Simulations : AutoDock Vina predicts binding poses in CDK2 ATP pockets (ΔG < -9 kcal/mol indicates strong binding) .

- MD Simulations : GROMACS assesses stability of ligand-CDK complexes over 100 ns trajectories, with RMSD <2 Å considered favorable .

- QSAR Models : 3D descriptors (e.g., hydrophobic surface area) correlate with IC50 values to guide lead optimization .

What are the ethical considerations for in vivo studies involving this compound?

Basic Research Question

Compliance with institutional guidelines is critical:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.